3-oxolauroyl-CoA

Enzyme Kinetics Thiolase Activity Beta-Oxidation

Researchers studying peroxisomal β-oxidation often face non-specific substrate kinetics from generic acyl-CoAs, leading to ambiguous thiolase activity data. 3-Oxolauroyl-CoA solves this with its precise C12 chain and 3-oxo group, which are critical for selective enzyme recognition. - Enables selective measurement of thiolase A (>90% of peroxisomal straight-chain activity) with Km values of 3-7 µM. - Minimizes experimental artifacts caused by chain-length mismatch or absent 3-oxo functionality. - Supplied with full analytical documentation for immediate use in coupled spectrophotometric or MS-based enzyme assays.

Molecular Formula C33H56N7O18P3S
Molecular Weight 963.8 g/mol
CAS No. 78303-19-2
Cat. No. B14453303
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-oxolauroyl-CoA
CAS78303-19-2
Molecular FormulaC33H56N7O18P3S
Molecular Weight963.8 g/mol
Structural Identifiers
SMILESCCCCCCCCCC(=O)CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O
InChIInChI=1S/C33H56N7O18P3S/c1-4-5-6-7-8-9-10-11-21(41)16-24(43)62-15-14-35-23(42)12-13-36-31(46)28(45)33(2,3)18-55-61(52,53)58-60(50,51)54-17-22-27(57-59(47,48)49)26(44)32(56-22)40-20-39-25-29(34)37-19-38-30(25)40/h19-20,22,26-28,32,44-45H,4-18H2,1-3H3,(H,35,42)(H,36,46)(H,50,51)(H,52,53)(H2,34,37,38)(H2,47,48,49)/t22-,26-,27-,28+,32-/m1/s1
InChIKeyHQANBZHVWIDNQZ-GMHMEAMDSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Oxolauroyl-CoA: Key Intermediate in Beta-Oxidation


3-Oxolauroyl-CoA (CAS 78303-19-2), also known as 3-oxododecanoyl-CoA or 3-ketododecanoyl-CoA, is a long-chain 3-oxoacyl-coenzyme A (CoA) thioester. It is a key intermediate in the mitochondrial and peroxisomal β-oxidation of lauric acid (C12) and other longer-chain fatty acids [1]. This compound is classified as a fatty acyl-CoA, characterized by a 3-oxo group on its acyl chain, and is utilized as a substrate in biochemical assays to study fatty acid metabolism, thiolase activity, and acyl-CoA-dependent enzyme kinetics [2].

Substitution Risks with 3-Oxolauroyl-CoA


Generic substitution of 3-oxolauroyl-CoA with other 3-oxoacyl-CoAs (e.g., 3-oxodecanoyl-CoA, 3-oxopalmitoyl-CoA) or even closely related analogs like (S)-3-hydroxydodecanoyl-CoA is not a scientifically sound practice. The specific carbon chain length (C12) and the presence of the 3-oxo group are critical determinants of enzyme-substrate recognition and kinetic efficiency. Substrate specificity studies on 3-oxoacyl-CoA thiolases demonstrate that enzyme activity varies significantly with the acyl chain length, with optimal activity observed for medium-chain substrates [1]. Furthermore, the specific enzyme class (e.g., thiolase A vs. SCP-2/thiolase) exhibits distinct substrate preferences, including activity on straight-chain versus branched-chain derivatives [2]. Therefore, using an unverified analog risks introducing experimental artifacts, invalid kinetic constants, and misleading interpretations of metabolic pathway activity.

3-Oxolauroyl-CoA: Quantitative Research Evidence


Chain-Length Specificity of 3-Oxoacyl-CoA Thiolase

3-Oxolauroyl-CoA (C12) is a high-affinity substrate for the key β-oxidation enzyme, 3-oxoacyl-CoA thiolase (EC 2.3.1.16), falling within the optimal chain-length range for maximal enzyme activity. Kinetic analyses of thiolase II from sunflower cotyledons demonstrate that activity increases with substrate chain length, with 3-oxoacyl-CoA substrates possessing a carbon chain length from 6 to 16 atoms exhibiting Km values between 3 and 7 µM [1]. While a specific Km for 3-oxolauroyl-CoA was not isolated, its C12 chain places it firmly within this high-affinity window, distinguishing it from short-chain (e.g., acetoacetyl-CoA, Km = 27 µM) and very long-chain 3-oxoacyl-CoAs, which may exhibit lower affinity [1].

Enzyme Kinetics Thiolase Activity Beta-Oxidation Substrate Specificity

Differentiating Thiolase A and SCP-2/Thiolase Activities

3-Oxolauroyl-CoA serves as a specific substrate for differentiating the activity of the two major peroxisomal thiolases, thiolase A and sterol carrier protein 2/3-oxoacyl-CoA thiolase (SCP-2/thiolase). Thiolase A is responsible for more than 90% of the thiolase activity toward straight-chain 3-oxoacyl-CoAs in rat liver peroxisomal extracts [1]. Conversely, SCP-2/thiolase, while also active on medium and long straight-chain 3-oxoacyl-CoAs, is the sole isoform active on 2-methyl-branched 3-oxoacyl-CoA substrates and bile acid intermediates [1]. Therefore, the use of straight-chain 3-oxolauroyl-CoA, as opposed to a branched-chain analog, allows researchers to selectively assay the activity of the predominant thiolase A in complex biological mixtures.

Enzyme Characterization Thiolase A SCP-2/Thiolase Peroxisomal Metabolism

Thiolase A Stability Under Cold Lability

3-Oxolauroyl-CoA, as a straight-chain 3-oxoacyl-CoA, is a key substrate for thiolase A. This enzyme exhibits significantly greater stability than its counterpart, thiolase B, under specific laboratory conditions. A study comparing the two purified peroxisomal enzymes from rat liver found that while their substrate specificities are virtually identical, their biophysical stability differs markedly [1]. In the presence of KCl, thiolase B undergoes cold lability, dissociating into monomers with poor activity. In contrast, thiolase A retains its full activity and homodimeric structure under these same conditions [1].

Enzyme Stability Thiolase A Thiolase B Peroxisomal Enzymes Assay Development

3-Oxolauroyl-CoA: Research Applications


Thiolase Isoform Differentiation

The compound is optimally used for in vitro enzyme assays to distinguish between the activities of peroxisomal thiolase A and SCP-2/thiolase. Given that >90% of straight-chain 3-oxoacyl-CoA thiolytic activity in peroxisomal extracts is attributed to thiolase A [1], 3-oxolauroyl-CoA provides a selective and quantifiable substrate for characterizing thiolase A function in tissue homogenates or purified enzyme preparations. This is particularly valuable for studies on peroxisomal biogenesis disorders where thiolase activity may be impaired.

Metabolic Flux Analysis in Fatty Acid β-Oxidation

Researchers utilize 3-oxolauroyl-CoA in coupled spectrophotometric or mass spectrometry-based assays to quantify the rate of the thiolytic cleavage step in the β-oxidation spiral. Its chain length (C12) places it within the optimal substrate range for many thiolases, characterized by low micromolar Km values (3-7 µM) [2], ensuring high assay sensitivity and accurate measurement of metabolic flux through the medium-chain fatty acid oxidation pathway.

MCAD Deficiency In Vitro Model

3-Oxolauroyl-CoA can serve as a critical substrate or product standard in assays designed to model or diagnose MCAD deficiency, a common inherited metabolic disorder of fatty acid oxidation. By monitoring the conversion of its precursor or the subsequent metabolism of 3-oxolauroyl-CoA, researchers can assess the functional integrity of the entire β-oxidation pathway, providing a more physiologically relevant readout than assays using shorter-chain analogs [2].

Thiolase A Stability in Drug Discovery and Toxicology

For researchers investigating peroxisome proliferator-activated receptor (PPAR) agonists or other compounds that modulate peroxisomal enzyme expression, 3-oxolauroyl-CoA is the preferred substrate for monitoring thiolase A activity. Its utility is underscored by the fact that thiolase A, the primary enzyme acting on this substrate, is significantly more stable than the inducible thiolase B under certain assay conditions (e.g., presence of KCl) [3], leading to more reproducible and reliable data in high-throughput screening or long-term toxicology studies.

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